molecular formula C20H25FN4O4 B2626478 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 877632-22-9

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No.: B2626478
CAS No.: 877632-22-9
M. Wt: 404.442
InChI Key: BWFADBROFREQIV-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-ethylenedioxamide) core. The compound features a 4-(4-fluorophenyl)piperazine moiety linked to a furan-2-yl group on the N1 side and a 2-hydroxyethyl substituent on the N2 side. This structure combines aromatic, heterocyclic, and polar functional groups, which may influence its physicochemical properties, receptor binding, and metabolic stability.

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O4/c21-15-3-5-16(6-4-15)24-8-10-25(11-9-24)17(18-2-1-13-29-18)14-23-20(28)19(27)22-7-12-26/h1-6,13,17,26H,7-12,14H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFADBROFREQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCO)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol.

  • Attachment of the Furan Group: : The next step involves the alkylation of the piperazine intermediate with a furan-2-yl ethyl halide. This reaction is typically conducted under reflux conditions in an aprotic solvent such as acetonitrile.

  • Formation of the Oxalamide Moiety: : The final step involves the reaction of the intermediate with oxalyl chloride followed by the addition of 2-aminoethanol to form the oxalamide structure. This step is usually performed in the presence of a base such as triethylamine in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of 4-aminophenyl derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-aminophenyl derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is being investigated for its potential as a therapeutic agent in treating various psychological and neurological disorders. Its interaction with serotonin and dopamine receptors positions it as a candidate for antidepressants and anxiolytics.

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties :
    • Studies have shown that derivatives exhibit cytotoxicity against cancer cell lines such as MCF (IC50 ~ 25.72 μM) and U87 glioblastoma cells (IC50 as low as 7.4 μM), indicating strong potential for anticancer applications .
Cell LineIC50 Value (μM)
MCF25.72
U87 Glioblastoma7.4
  • Neurotransmitter Modulation :
    • The compound's structure suggests possible interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which could lead to applications in treating mood disorders .

Chemical Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the piperazine intermediate from 4-fluoroaniline and piperazine.
  • Alkylation with furan derivatives.
  • Coupling with oxalic acid derivatives to form the oxalamide structure.

These steps highlight its potential as a model compound for studying multifunctional organic molecules in synthetic chemistry.

Anticancer Studies

Recent literature has documented the anticancer efficacy of oxalamide derivatives, including:

  • A study reported significant tumor growth inhibition in vivo models, supporting their potential as anticancer agents .

Neuropharmacology

Compounds similar to this compound have shown promising results in modulating serotonin receptor activity, indicating potential use in psychiatric treatments.

Mechanism of Action

The mechanism of action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and cognitive functions. The compound’s ability to bind to these receptors is attributed to its structural similarity to endogenous neurotransmitters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The target compound shares its oxalamide backbone with several analogs, differing primarily in substituent groups. Key structural comparisons include:

Compound Name R1 Substituent R2 Substituent Key Features Biological Activity References
Target Compound 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl 2-Hydroxyethyl Piperazine (4-fluorophenyl), furan, hydroxyethyl Unknown (inferred: potential flavoring or antimicrobial use)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Aromatic methoxy groups, pyridine Umami agonist (EC₅₀ = 0.3 µM); NOEL = 100 mg/kg bw/day (rat)
GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) 1,3-Dioxoisoindolin-2-yl 4-Fluorophenyl Isoindoline-dione, halogenated aryl Moderate antimicrobial activity (in vitro)
Compound 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl Tetrahydrofuran-2-ylmethyl Benzo-dioxole, THF-methyl Structural analog; no activity data provided
N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-Hydroxypropyl 3-(Trifluoromethyl)phenyl Hydroxyalkyl, CF₃-substituted aryl Catalogued specialty chemical; activity unspecified

Key Structural Insights :

  • Piperazine vs. Pyridine/Aryl Groups : The 4-fluorophenylpiperazine in the target compound may enhance binding to aminergic receptors (e.g., serotonin or dopamine receptors) compared to pyridine (S336) or simple aryl (GMC-4) substituents .
  • Hydroxyethyl vs. THF-Methyl : The polar hydroxyethyl group in the target compound could improve aqueous solubility compared to the lipophilic tetrahydrofuran-methyl group in ’s analog .
  • Furan vs.
Pharmacological and Functional Comparisons
  • Umami Agonists: S336 and related oxalamides () activate the human T1R1/T1R3 umami receptor with high potency. pyridine) may affect efficacy .
  • Antimicrobial Activity : GMC series oxalamides () exhibit moderate activity against bacterial and fungal strains. The target’s furan and hydroxyethyl groups may confer similar effects, but empirical data are lacking .
  • CYP Inhibition : S5456 (), an oxalamide analog, inhibits CYP3A4 by 51% at 10 µM. The target compound’s piperazine moiety could pose similar metabolic risks, though this requires verification .

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.

The synthesis of this compound involves multiple steps:

  • Formation of the Piperazine Intermediate : The initial step typically involves the reaction of 4-fluoroaniline with piperazine in the presence of a base (e.g., potassium carbonate) and a solvent like ethanol.
  • Alkylation with Furan : The piperazine intermediate is then alkylated with a furan-2-yl ethyl halide under reflux conditions in an aprotic solvent such as acetonitrile.
  • Final Oxalamide Formation : The final step involves the coupling of the furan-piperazine intermediate with oxalic acid derivatives to form the oxalamide structure.

The molecular formula of this compound is C23H31FN4O3C_{23}H_{31}FN_{4}O_{3} with a molecular weight of approximately 430.5 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, analogs have shown significant cytotoxicity against various cancer cell lines, including:

  • MCF Cell Line : Demonstrated apoptosis induction in MCF cells with an IC50 value around 25.72 μM, suggesting effective anti-cancer properties .
  • U87 Glioblastoma Cells : Some derivatives exhibited IC50 values as low as 7.4 μM, indicating strong potential against glioblastoma .

Neurotransmitter Modulation

The compound's structural features suggest possible interactions with neurotransmitter systems. The piperazine ring is known to influence serotonin and dopamine receptor activity, which could lead to applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural elements:

Structural Feature Impact on Activity
Piperazine Ring Enhances binding to neurotransmitter receptors
Furan Moiety Contributes to cytotoxic effects
Fluorophenyl Group Increases lipophilicity and receptor affinity

These features suggest that modifications to the core structure could enhance or alter biological activity.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of similar compounds:

  • Anticancer Activity : A study reported that derivatives of oxalamides showed significant inhibition of tumor growth in vivo models, supporting their potential as anticancer agents .
  • Neuropharmacology : Research indicates that compounds with similar piperazine structures exhibit modulatory effects on serotonin receptors, providing a basis for exploring their use in psychiatric disorders .
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, showcasing their broad-spectrum antimicrobial potential .

Q & A

Q. How should dose-response experiments be designed to evaluate target modulation efficacy?

  • Guidelines :
  • Concentration Range : Test 0.1 nM–10 µM in triplicate. Include positive controls (e.g., cetirizine for H1, JNJ7777120 for H4) .
  • Statistical Power : Use ANOVA with post-hoc Tukey test (n=6, α=0.05). Calculate EC50/IC50 using GraphPad Prism (four-parameter logistic model) .

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